Triethyl 3-cyano-2-(2-methylpropyl)propane-1,1,3-tricarboxylate
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Overview
Description
Triethyl 3-cyano-2-(2-methylpropyl)propane-1,1,3-tricarboxylate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including cyano, ester, and alkyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 3-cyano-2-(2-methylpropyl)propane-1,1,3-tricarboxylate typically involves multi-step organic reactions. One common method includes the alkylation of a malonate ester with an appropriate alkyl halide, followed by cyano group introduction through nucleophilic substitution. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the malonate ester, facilitating the alkylation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring scalability.
Chemical Reactions Analysis
Types of Reactions
Triethyl 3-cyano-2-(2-methylpropyl)propane-1,1,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Triethyl 3-cyano-2-(2-methylpropyl)propane-1,1,3-tricarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Triethyl 3-cyano-2-(2-methylpropyl)propane-1,1,3-tricarboxylate exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can affect biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Triethyl 3-cyano-2-(methylthio)prop-2-ene-1,1,3-tricarboxylate
- Propane, 1,1,3-triethoxy-
Uniqueness
Triethyl 3-cyano-2-(2-methylpropyl)propane-1,1,3-tricarboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C17H27NO6 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
triethyl 3-cyano-2-(2-methylpropyl)propane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C17H27NO6/c1-6-22-15(19)13(10-18)12(9-11(4)5)14(16(20)23-7-2)17(21)24-8-3/h11-14H,6-9H2,1-5H3 |
InChI Key |
DJPYHWZQZAARGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C(CC(C)C)C(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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